1-(2-Chloro-5-methylphenyl)piperidin-2-one
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Overview
Description
1-(2-Chloro-5-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to the piperidinone core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylbenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 2-chloro-5-methylbenzaldehyde reacts with piperidine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the piperidinone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include catalysts, solvents, and purification agents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidinones.
Scientific Research Applications
1-(2-Chloro-5-methylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A simpler analog without the chloro and methyl substituents.
4-Piperidinone: Another piperidinone derivative with different substitution patterns.
Uniqueness
1-(2-Chloro-5-methylphenyl)piperidin-2-one is unique due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14ClNO |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H14ClNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KSPLNXVQDLGYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2CCCCC2=O |
Origin of Product |
United States |
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